molecular formula C21H25N3O2 B2373728 1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894007-54-6

1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2373728
CAS RN: 894007-54-6
M. Wt: 351.45
InChI Key: OXBRTQHBGISDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with potential applications in scientific research. It is also known as DPU-1 and belongs to the class of urea derivatives.

Mechanism of Action

DPU-1 acts as a positive allosteric modulator of the NMDA receptor. It binds to a specific site on the receptor and enhances its activity, leading to increased synaptic plasticity and improved learning and memory. DPU-1 also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DPU-1 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It also has anti-inflammatory effects and can reduce oxidative stress in the brain. However, further research is needed to fully understand the biochemical and physiological effects of DPU-1.

Advantages and Limitations for Lab Experiments

One advantage of DPU-1 is its specificity for the NMDA receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a moderate to high potency. However, DPU-1 has a short half-life and may require frequent dosing in experiments. It is also relatively expensive compared to other NMDA receptor modulators.

Future Directions

There are several potential future directions for research on DPU-1. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its role in synaptic plasticity and learning and memory processes. Further research is also needed to optimize the synthesis and dosing of DPU-1 for use in experiments.

Synthesis Methods

The synthesis of DPU-1 involves the reaction of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 1,2-dimethyl-4-aminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isocyanate to form DPU-1. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

DPU-1 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. DPU-1 has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-13-5-8-19(16(4)9-13)23-21(26)22-17-11-20(25)24(12-17)18-7-6-14(2)15(3)10-18/h5-10,17H,11-12H2,1-4H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRTQHBGISDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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